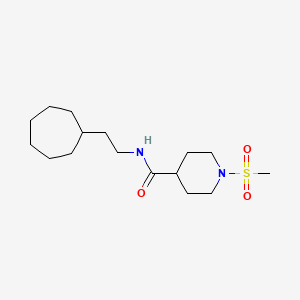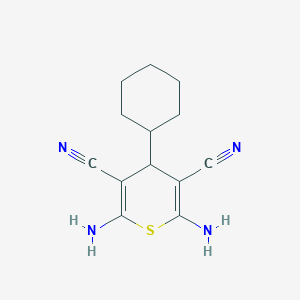
N-(2-cycloheptylethyl)-1-(methylsulfonyl)-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-cycloheptylethyl)-1-(methylsulfonyl)-4-piperidinecarboxamide, commonly known as CHEP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CHEP belongs to the class of piperidine carboxamides, which are known to have various biological activities, including analgesic, anti-inflammatory, and anti-tumor effects.
作用机制
The mechanism of action of CHEP is not fully understood, but it is believed to involve the modulation of the activity of various neurotransmitters and ion channels. CHEP has been found to interact with the mu-opioid receptor, which is involved in the regulation of pain perception. It has also been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects:
CHEP has been found to have various biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, and to increase the levels of anti-inflammatory cytokines, such as IL-10. CHEP has also been found to reduce the expression of COX-2, an enzyme involved in the production of prostaglandins, which are involved in the inflammatory response. In addition, CHEP has been found to have analgesic effects, reducing pain perception in animal models.
实验室实验的优点和局限性
CHEP has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a wide range of conditions. CHEP also has a low toxicity profile, making it safe for use in animal studies. However, there are also some limitations to the use of CHEP in lab experiments. It has poor solubility in water, which can make it difficult to administer. In addition, CHEP has not been extensively studied in human subjects, so its safety and efficacy in humans are not fully understood.
未来方向
There are several future directions for the study of CHEP. One potential application is in the treatment of neuropathic pain, which is a chronic pain condition that is difficult to treat with current medications. CHEP has been shown to have analgesic effects in animal models of neuropathic pain, and further studies are needed to determine its potential efficacy in humans. Another potential application is in the treatment of cancer. CHEP has been found to have anti-tumor effects in animal models, and further studies are needed to determine its potential efficacy as a cancer treatment. Finally, there is potential for the development of new derivatives of CHEP with improved solubility and efficacy, which could lead to the development of new drugs for the treatment of various diseases.
合成方法
CHEP can be synthesized by a multi-step process involving the reaction of 1,4-dibromobutane with 2-cycloheptylethylamine, followed by the reaction of the resulting product with sodium methoxide and methylsulfonyl chloride. The final product is obtained by the reaction of the intermediate with piperidine in the presence of a base.
科学研究应用
CHEP has been studied extensively for its potential application in scientific research. It has been shown to have various biological activities, including antinociceptive, anti-inflammatory, and anti-tumor effects. CHEP has also been found to have potential applications in the treatment of neuropathic pain, cancer, and inflammatory disorders.
属性
IUPAC Name |
N-(2-cycloheptylethyl)-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O3S/c1-22(20,21)18-12-9-15(10-13-18)16(19)17-11-8-14-6-4-2-3-5-7-14/h14-15H,2-13H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKUSAGAUCJILQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCCC2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(3,4-dimethoxybenzyl)-3-[2-(4-hydroxy-1-piperidinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B5457837.png)
![2-(1-methyl-1H-benzimidazol-2-yl)-3-[4-(methylthio)phenyl]acrylonitrile](/img/structure/B5457841.png)
![3'-[1-(dimethylamino)ethyl]-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid](/img/structure/B5457843.png)
![(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-5-(3-methyl-2-furoyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5457846.png)
![2-{2-[(3-propylmorpholin-4-yl)carbonyl]pyrazolo[1,5-a]pyrimidin-6-yl}ethanol](/img/structure/B5457849.png)
![7-isonicotinoyl-N,N-dimethyl-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5457862.png)
![[rel-(1R,3S)-3-({4-[(3-methylphenyl)thio]-1-piperidinyl}carbonyl)cyclopentyl]amine hydrochloride](/img/structure/B5457865.png)
![N-(tert-butyl)-3-phenyl-3-[(1-phenyl-1H-tetrazol-5-yl)thio]-2-propen-1-amine hydrochloride](/img/structure/B5457876.png)
![4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}benzoic acid](/img/structure/B5457888.png)
![N-1-adamantyl-2-[2-(dimethylamino)-2-oxoethoxy]benzamide](/img/structure/B5457903.png)
![3-[3-(2-furyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5457915.png)

![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-chloro-8-methyl-3-quinolinyl)acrylonitrile](/img/structure/B5457928.png)
![(1-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)methanol](/img/structure/B5457934.png)